Tri-O-methyl-D-glucal

Description

Significance of Glycals as Versatile Synthetic Intermediates in Organic and Carbohydrate Synthesis

The utility of glycals in synthetic chemistry is vast and multifaceted. They serve as pivotal building blocks in the construction of a diverse array of biologically significant molecules. researchgate.net Their enhanced reactivity, stemming from the endocyclic enol ether moiety, allows for a variety of chemical manipulations that are central to the synthesis of complex organic structures. rsc.orgresearchgate.net

Glycals are instrumental in the synthesis of complex carbohydrate architectures, including oligosaccharides and polysaccharides. fiveable.menumberanalytics.com The "glycal assembly" strategy, which utilizes glycals as both glycosyl donors and acceptors, enables the stereoselective formation of glycosidic linkages, the fundamental bonds that connect monosaccharide units. fiveable.meresearchgate.net This approach provides a high degree of control over the final structure, which is crucial for creating molecules with specific biological functions. fiveable.me The versatility of glycals allows for the stepwise and controlled construction of these intricate structures, facilitating the synthesis of natural products and their analogues. fiveable.me

The synthesis of glycoconjugates—biomolecules where carbohydrates are linked to proteins (glycoproteins) or lipids (glycolipids)—heavily relies on glycal chemistry. numberanalytics.comnih.gov These complex molecules are vital for numerous biological processes, and their synthesis is a significant challenge. numberanalytics.com Glycals serve as key intermediates in the formation of the glycosidic bonds that define these conjugates. numberanalytics.comnih.gov The glycal method has proven to be a flexible and efficient approach for synthesizing these complex molecules, including those with applications in the development of vaccines and other therapeutics. numberanalytics.comnih.gov

Beyond their role in carbohydrate synthesis, glycals are highly valued as chiral building blocks in organic synthesis. benthamdirect.comresearchgate.netbenthamscience.com The inherent chirality of these sugar derivatives, a legacy of their natural origin, can be transferred to new, non-carbohydrate molecules. researchgate.net This makes glycals invaluable starting materials for the enantioselective synthesis of a wide range of natural products and medicinally important compounds, such as aspicilin, reblastatin, and paclitaxel. rsc.org The ability to functionalize glycals at various positions allows for the creation of diverse and complex chiral molecular scaffolds. researchgate.net

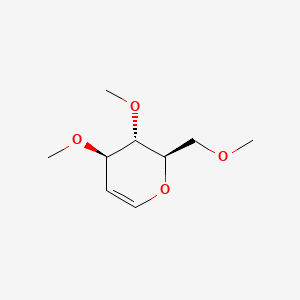

Overview of Tri-O-methyl-D-glucal as a Representative Glucal Derivative

Within the broad family of glycals, this compound stands out as a significant and representative derivative. Its specific structure and the nature of its protecting groups make it a valuable tool in the synthetic chemist's arsenal.

This compound belongs to the D-glucal series, meaning it is derived from D-glucose. It is characterized by the presence of methyl ether groups at the C3, C4, and C6 positions of the glucal ring. thermofisher.com This specific substitution pattern influences its reactivity and solubility, making it suitable for particular synthetic strategies.

Table 1: Structural and Chemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C9H18O6 | nih.gov |

| Molecular Weight | 188.22 g/mol | thermofisher.com |

| IUPAC Name | (2R,3S,4R)-3,4-dimethoxy-2-(methoxymethyl)-3,4-dihydro-2H-pyran | thermofisher.com |

| CAS Number | 16740-98-0 | thermofisher.comchemicalbook.com |

The three methyl groups in this compound are not merely passive substituents; they are crucial "protecting groups" that play an active role in directing its chemical transformations. In carbohydrate chemistry, protecting groups are essential for temporarily masking reactive hydroxyl groups, thereby preventing unwanted side reactions and allowing for selective modifications at other positions of the molecule. numberanalytics.comnih.gov

Methyl ethers are considered "permanent" or robust protecting groups due to their general stability under a wide range of reaction conditions, particularly those that are basic. acs.orgmpg.de This stability is advantageous in multi-step syntheses where other, more labile protecting groups need to be selectively removed. nih.gov While the removal of methyl ethers can be challenging, requiring strong acidic or specific cleavage conditions, their stability is a key asset in complex synthetic campaigns. numberanalytics.commpg.de The use of methyl groups in this compound, therefore, allows for a broad scope of chemical manipulations at the reactive double bond without disturbing the protected hydroxyl groups, facilitating the synthesis of complex target molecules.

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4R)-3,4-dimethoxy-2-(methoxymethyl)-3,4-dihydro-2H-pyran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-10-6-8-9(12-3)7(11-2)4-5-13-8/h4-5,7-9H,6H2,1-3H3/t7-,8-,9+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZJPNKKRMNFDQJ-HLTSFMKQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1C(C(C=CO1)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H]1[C@H]([C@@H](C=CO1)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of Tri O Methyl D Glucal

Electrophilic Additions to the Endocyclic Double Bond

The enol ether functionality of tri-O-methyl-D-glucal readily undergoes electrophilic additions. The regioselectivity and stereoselectivity of these reactions are influenced by the formation of bridged intermediates and the directing effects of the substituents on the pyranoid ring.

The halogenation of glycals such as tri-O-acetyl-D-glucal, a compound with similar reactivity to its tri-O-methyl counterpart, proceeds via an electrophilic addition mechanism. The reaction is initiated by the attack of the double bond on the halogen molecule (e.g., Br₂ or Cl₂), leading to the formation of a cyclic halonium ion intermediate. This intermediate is then opened by the nucleophilic attack of the halide ion.

The stereochemical outcome of this reaction is predominantly anti-addition. The halide ion attacks the carbon atom from the side opposite to the bulky halonium ion bridge. In the case of D-glucal derivatives, this attack can occur at either C-1 or C-2, leading to a mixture of diastereomeric products. For instance, the bromination of 3,4,6-tri-O-acetyl-D-glucal yields a mixture of 1,2-dibromo derivatives. The major products are the α-D-gluco and α-D-manno configured dihalides, resulting from the attack of the bromide ion at the anomeric carbon (C-1).

The regioselectivity of the nucleophilic attack is influenced by both electronic and steric factors. The positive charge in the bromonium ion intermediate is delocalized over the halogen and the two carbon atoms. Attack at the anomeric carbon (C-1) is generally favored, leading to 2-halo-glycosyl halide products.

| Reactant | Reagent | Solvent | Major Products | Stereochemistry |

| 3,4,6-Tri-O-acetyl-D-glucal | Br₂ | CCl₄ | Tri-O-acetyl-2-bromo-2-deoxy-α-D-glucopyranosyl bromide and Tri-O-acetyl-2-bromo-2-deoxy-α-D-mannopyranosyl bromide | anti-addition |

| 3,4,6-Tri-O-acetyl-D-glucal | Cl₂ | CCl₄ | Tri-O-acetyl-2-chloro-2-deoxy-α-D-glucopyranosyl chloride and Tri-O-acetyl-2-chloro-2-deoxy-α-D-mannopyranosyl chloride | anti-addition |

This table presents representative halogenation reactions of a D-glucal derivative, illustrating the typical products and stereochemical outcomes.

The addition of halogen azides (e.g., BrN₃ or IN₃) to the double bond of glycals can proceed through either an ionic or a radical pathway, depending on the reaction conditions. Under ionic conditions, the reaction is initiated by the electrophilic halogen, forming a halonium ion intermediate, similar to halogenation. The azide (B81097) ion then acts as a nucleophile, opening the ring. The regioselectivity favors the formation of 2-azido-1-halo sugars, with the azide group at C-2 and the halogen at C-1. The stereochemistry is typically anti-addition.

In contrast, under photochemical conditions (irradiation), the reaction can proceed via a radical mechanism. The halogen azide homolytically cleaves to generate an azido (B1232118) radical (•N₃), which then adds to the double bond. This radical addition is highly regioselective, with the azido radical adding to the C-2 position to form a more stable anomeric radical at C-1. Subsequent trapping of this radical by a halogen atom yields the 2-azido-1-halo product. While the radical pathway also leads to the formation of a C-N bond at the 2-position, the stereoselectivity can be less pronounced than in the ionic pathway and may be influenced by the reaction conditions. mdpi.com For tri-O-acetyl-d-glucal, the stereoselectivity of azidonitration has been observed to be lower and dependent on the specific conditions and temperature. mdpi.com

| Reaction | Mechanism | Key Intermediate | Regioselectivity | Stereoselectivity |

| Azidonitration | Ionic | Halonium ion | Azide at C-2 | Predominantly anti |

| Photoinduced Halogen Azide Addition | Radical | Anomeric radical | Azide at C-2 | Variable |

This table compares the ionic and radical pathways for halogen azide addition to D-glucal derivatives.

Radical Additions and Mechanistic Insights

The electron-rich double bond of this compound is also a good substrate for radical addition reactions, particularly with electrophilic radicals. These reactions are known for their high regioselectivity.

Phosphorus-centered radicals, such as phosphinoyl radicals, readily add to the double bond of glycals. mdpi.com For example, diphenylphosphine (B32561) oxide can be used as a precursor for the diphenylphosphinoyl radical. This radical is electrophilic and adds regioselectively to the C-2 position of the glucal. core.ac.uk This initial addition generates a stabilized anomeric radical at C-1. This intermediate then typically abstracts a hydrogen atom from the phosphine (B1218219) oxide precursor to propagate the radical chain and yield the 2-deoxy-2-phosphorus substituted sugar. mdpi.com These reactions often proceed with high stereoselectivity, favoring the formation of the product with the phosphorus group in the equatorial position.

| Glycal Derivative | Phosphorus Reagent | Initiator/Conditions | Product |

| 3,4,6-Tri-O-acetyl-D-glucal | Diphenylphosphine oxide | Mn(OAc)₂ / Air | 1,5-Anhydro-2-deoxy-2-(diphenylphosphinoyl)-D-glucitol |

| 3,4,6-Tri-O-acetyl-D-glucal | Diethyl phosphite (B83602) | Triethylborane / Air | Diethyl (1,5-anhydro-2-deoxy-D-glucitol-2-yl)phosphonate |

| D-Glucal | Diethyl thiophosphite | UV irradiation | Diethyl (1,5-anhydro-2-deoxy-D-glucitol-2-yl)thiophosphonate |

This table summarizes various radical additions of phosphorus-centered radicals to D-glucal derivatives. mdpi.com

The selectivity observed in radical additions to this compound and its analogues is governed by a combination of electronic and steric factors.

Regioselectivity : The addition of electrophilic radicals to the enol ether double bond is highly regioselective. The radical consistently adds to the C-2 position. This is because the addition at C-2 results in the formation of a more stable radical intermediate at the anomeric C-1 position. The C-1 radical is stabilized by the adjacent ring oxygen atom through resonance (p-p orbital conjugation), an effect often referred to as the captodative effect. core.ac.uk

Stereoselectivity : The stereochemical outcome of the subsequent step, which is typically hydrogen atom transfer to the C-1 radical, is controlled by steric hindrance. The incoming hydrogen atom donor will preferentially approach from the less sterically hindered face of the pyranoid ring. The bulky substituents on the ring direct the approach of the reagent, often leading to the formation of a single major diastereomer. The stability of the resulting radical also plays a crucial role in determining the reaction pathway. masterorganicchemistry.com

Nucleophilic Attack and Rearrangement Reactions

This compound can undergo nucleophilic attack, often accompanied by a characteristic rearrangement. The most prominent example of this reactivity is the Ferrier rearrangement. researchgate.net This reaction involves the acid-catalyzed addition of a nucleophile (typically an alcohol) to the glucal.

The mechanism is initiated by the protonation of the endocyclic oxygen atom, followed by the departure of the C-3 substituent as a leaving group (in the case of acylated glycals) or direct attack of the nucleophile. The key step is the allylic rearrangement where the double bond shifts from the C-1/C-2 position to the C-2/C-3 position, with the concomitant introduction of the nucleophile at the anomeric C-1 position. This rearrangement results in the formation of 2,3-unsaturated glycosides.

A wide range of nucleophiles can be employed in the Ferrier rearrangement, including alcohols, phenols, thiols, and nitrogen nucleophiles, leading to the synthesis of a diverse array of O-, S-, and N-glycosides. researchgate.net The stereoselectivity of the reaction is generally high, with the nucleophile predominantly attacking from the α-face of the pyranoid ring, leading to the formation of α-glycosides. This selectivity is attributed to the thermodynamic stability of the α-anomer.

| Glycal Derivative | Nucleophile | Catalyst | Product |

| 3,4,6-Tri-O-acetyl-D-glucal | Methanol | BF₃·OEt₂ | Methyl 4,6-di-O-acetyl-2,3-dideoxy-α-D-erythro-hex-2-enopyranoside |

| 3,4,6-Tri-O-benzyl-D-glucal | Thiophenol | Triphenylphosphine (B44618) hydrobromide | Phenyl 4,6-di-O-benzyl-2,3-dideoxy-1-thio-α-D-erythro-hex-2-enopyranoside |

| 3,4,6-Tri-O-acetyl-D-glucal | Azide (TMSN₃) | InBr₃ | 4,6-Di-O-acetyl-2,3-dideoxy-α-D-erythro-hex-2-enopyranosyl azide |

This table provides examples of the Ferrier rearrangement with different nucleophiles.

Ferrier Rearrangement: Principles and Applications to 2,3-Unsaturated Glycosides

The reaction typically proceeds with high stereoselectivity, predominantly yielding the α-anomer for hexoses. nih.gov The mechanism is believed to involve an SN1' type pathway. nih.gov Two primary pathways are considered: one involving the direct departure of the C-3 leaving group to form an allylic oxocarbenium ion, and another where the departure is assisted by the neighboring C-4 substituent. nih.gov

Lewis acids play a crucial role in promoting the Ferrier rearrangement by facilitating the departure of the leaving group from the C-3 position. acs.org A wide array of Lewis acids have been successfully employed to catalyze this transformation, with boron trifluoride etherate (BF₃·OEt₂) being one of the most common and traditionally used catalysts. rsc.orgresearchgate.netthermofisher.com

The choice of Lewis acid can influence the reaction conditions and outcomes. For instance, indium(III) chloride (InCl₃) has been shown to be an effective catalyst for this rearrangement. wikipedia.org Other commonly used Lewis acids include tin tetrachloride, iodine, and iron(III) chloride (FeCl₃). thermofisher.com The continuous search for milder and more efficient catalysts has led to the investigation of various metal triflates. Ytterbium triflate (Yb(OTf)₃), among other rare-earth metal triflates like those of samarium, thulium, and gadolinium, has proven to be an excellent reagent for effecting the Ferrier rearrangement for O-, S-, and C-glycosylations. rsc.org The use of these catalysts often allows for the reaction to proceed under mild conditions, which is advantageous when dealing with sensitive functional groups. rsc.org

| Lewis Acid Catalyst | Typical Application | Reference |

| Boron trifluoride etherate (BF₃·OEt₂) | General purpose, widely used for O-glycosylation | researchgate.net, rsc.org |

| Iron(III) chloride (FeCl₃) | O- and C-glycosylations | thermofisher.com |

| Indium(III) chloride (InCl₃) | O-glycosylation | wikipedia.org |

| Ytterbium(III) triflate (Yb(OTf)₃) | O-, S-, and C-glycosylations | rsc.org |

The key intermediate in the Ferrier rearrangement is a delocalized allylic oxocarbenium ion. wikipedia.orgrsc.org This reactive species is formed upon the Lewis acid-promoted departure of the leaving group from the C-3 position of the glycal. wikipedia.org The positive charge is delocalized across the C-1, C-2, and C-3 atoms, as well as the endocyclic oxygen atom.

The subsequent step of the mechanism involves the nucleophilic attack on this intermediate. The attack predominantly occurs at the anomeric carbon (C-1), leading to the formation of the 2,3-unsaturated glycoside product. rsc.org The stereochemical outcome of this attack is often highly selective, with the nucleophile approaching from the face opposite to the C-5 substituent, resulting in the preferential formation of the α-glycoside. This stereoselectivity is a key feature of the Ferrier rearrangement. The intermediate allylic oxycarbenium ion reacts with a variety of nucleophiles, including alcohols, thiols, and carbon nucleophiles, to provide a diverse range of 2,3-unsaturated O-, S-, and C-glycosides, respectively. rsc.orgresearchgate.net

Prins Cyclization: Formation of Fused Bicyclic Systems and Carbocyclic Analogues

The Prins cyclization is a versatile acid-catalyzed reaction between an alkene (the homoallylic alcohol) and a carbonyl compound (the aldehyde or ketone). In the context of this compound derivatives, this reaction provides a powerful strategy for the synthesis of complex fused bicyclic systems and carbocyclic analogues. rsc.orgrsc.org The reaction typically involves the formation of an oxocarbenium ion intermediate, which then undergoes an intramolecular cyclization. This methodology allows for the construction of tetrahydropyran (B127337) rings, which are common structural motifs in many biologically active natural products. researchgate.net

The intramolecular variant of the Prins cyclization, when applied to suitably functionalized glycal derivatives, can lead to the formation of linearly-fused heterocyclic ring systems. rsc.org This approach is valuable for creating polycyclic scaffolds with defined stereochemistry.

The Prins cyclization is particularly well-suited for the stereoselective synthesis of substituted tetrahydropyrans. researchgate.net By utilizing carbohydrate-derived starting materials, such as those obtained from this compound, it is possible to construct complex polycyclic systems. For example, the reaction of an O-prenyl tethered carbohydrate-derived aldehyde with various aldehydes in the presence of a Lewis acid like Sc(OTf)₃ can yield hexahydro-2H-furo[3,2-b]pyranopyran scaffolds. mdpi.com

The mechanism for the formation of these fused systems involves an initial carbonyl-ene reaction, which is the defining step of the Prins reaction, followed by the formation of an oxocarbenium ion. mdpi.com Subsequent intramolecular cyclization and proton elimination lead to the final tricyclic sugar derivative. mdpi.com This strategy highlights the utility of the Prins cyclization in transforming simple sugar derivatives into complex, fused heterocyclic structures.

A significant advantage of the Prins cyclization is the high degree of stereochemical control that can be achieved. nih.gov The stereochemical outcome of the reaction is often dictated by the transition state geometry, which typically adopts a chair-like conformation to minimize steric interactions. nih.gov This preference leads to the substituents on the newly formed tetrahydropyran ring occupying equatorial positions, resulting in the formation of predominantly cis-substituted products. nih.gov

In many cases, the Prins cyclization proceeds with excellent diastereoselectivity, affording a single diastereomer. researchgate.net The stereochemistry of the starting homoallylic alcohol can be effectively transferred to the product, allowing for the synthesis of optically active tetrahydropyrans from chiral precursors derived from this compound. nih.gov However, it is important to note that reaction conditions such as the choice of solvent, temperature, and nucleophile can play a critical role in the stereochemical fidelity of the transformation, with the potential for racemization under certain conditions. nih.gov

Stereoselective [2+2] Cycloadditions for Β-Lactam Synthesis

The [2+2] cycloaddition reaction between an alkene and an isocyanate, often referred to as the Staudinger synthesis when involving a ketene (B1206846) and an imine, is a cornerstone for the synthesis of β-lactams. this compound, being an electron-rich alkene, is a suitable substrate for this type of cycloaddition with electron-poor isocyanates, such as trichloroacetyl isocyanate. nih.gov This reaction provides a direct and stereoselective route to novel carbohydrate-fused β-lactams, which are of significant interest due to the well-established biological activity of the β-lactam core structure in antibiotics.

The cycloaddition of isocyanates to glycals proceeds with high regio- and stereoselectivity. nih.govresearchgate.net The reaction is believed to occur via an asynchronous one-step mechanism through a zwitterionic intermediate. nih.gov The stereochemistry of the resulting bicyclic product is controlled by the facial selectivity of the isocyanate addition to the glycal double bond. Typically, the cycloaddition occurs stereospecifically to afford the β-lactam ring anti with respect to the substituent at the C-3 position of the glycal. researchgate.net The reactivity of the glycal in this cycloaddition is influenced by the electronic properties of its protecting groups, which can affect the energy of the highest occupied molecular orbital (HOMO) of the alkene. nih.gov

Metal-Catalyzed Coupling and Functionalization Reactions

This compound, a derivative of D-glucal with methyl ether protecting groups at positions C-3, C-4, and C-6, serves as a versatile scaffold in carbohydrate chemistry. The electron-rich enol ether moiety of the glucal ring system allows for a variety of metal-catalyzed reactions, enabling the introduction of diverse functional groups and the construction of complex C-glycosides, which are important mimics of natural oligosaccharides due to their enhanced stability towards enzymatic hydrolysis.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. researchgate.netlibretexts.org In the context of glycal chemistry, these reactions typically involve the coupling of a functionalized glycal (acting as either the electrophile or the nucleophile) with a suitable coupling partner. beilstein-journals.orgdntb.gov.ua The general mechanism for these transformations involves a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination steps. harvard.eduopenochem.org

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org For glycals, this typically involves the reaction of a halogenated glycal with an alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. beilstein-journals.orglibretexts.org While specific examples for this compound are not abundant in the cited literature, studies on other O-protected glycals demonstrate the feasibility of this transformation. For instance, 1-iodinated and 2-brominated glycals have been successfully coupled with various alkynes under standard Sonogashira conditions. beilstein-journals.org The reaction is generally carried out at room temperature in an amine base like triethylamine, which also serves as the solvent. beilstein-journals.orgwikipedia.org

Stille Coupling: The Stille reaction couples an organotin compound with an sp2-hybridized organic halide or triflate. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide range of functional groups. openochem.org In glycal chemistry, this can involve the coupling of a stannylated glycal with an aryl or vinyl halide, or vice-versa. harvard.edulibretexts.org The reaction is catalyzed by a palladium(0) complex and often requires the addition of ligands such as phosphines. harvard.edu The rate of transmetalation from the organostannane is a key factor, with the reactivity order of the organic group transferred from tin generally being alkynyl > alkenyl > aryl > allyl > benzyl (B1604629) > alkyl. wikipedia.org

Heck-Suzuki Coupling (Suzuki-Miyaura Coupling): The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with a vinyl, aryl, or alkyl halide or triflate. nih.gov This reaction is widely used due to the stability and low toxicity of the boronic acid reagents. nih.gov For glycals, this can be achieved by coupling a glycal boronate with a suitable halide. nih.gov A robust method for the Suzuki-Miyaura cross-coupling of stable C1-glycal boronates with a variety of electrophiles has been developed, allowing for the formation of C-glycosidic bonds under mild conditions. nih.gov While the specific use of this compound boronate is not detailed, the general applicability to variously protected glycals suggests its potential. nih.gov

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions on Glycal Scaffolds

| Coupling Reaction | Typical Glycal Substrate | Coupling Partner | Catalyst System | General Conditions | Reference |

|---|---|---|---|---|---|

| Sonogashira | Halogenated Glycal (e.g., 1-iodo-glucal) | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Amine base (e.g., triethylamine), room temperature | beilstein-journals.orgwikipedia.org |

| Stille | Stannylated Glycal or Halogenated Glycal | Organohalide or Organostannane | Pd(0) complex (e.g., Pd(PPh₃)₄) | Anhydrous solvent (e.g., THF, DMF) | harvard.eduwikipedia.org |

| Suzuki-Miyaura | Glycal Boronate or Halogenated Glycal | Organohalide or Organoborane | Pd catalyst (e.g., Pd(dppf)₂Cl₂) | Base (e.g., K₃PO₄), solvent (e.g., DMF) | nih.gov |

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. mdpi.comnih.gov This reaction provides a highly efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov In the context of carbohydrate chemistry, CuAAC is used to link sugar moieties to other molecules, including other sugars, peptides, and fluorescent labels. researchgate.netgrafiati.com

The reaction involves the coupling of a terminal alkyne with an azide in the presence of a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. mdpi.comnih.gov The reaction proceeds under mild conditions, often in aqueous solvents, and is highly chemoselective. nih.gov While specific examples with this compound are not provided in the search results, the methodology has been broadly applied to other sugar derivatives, including those of cellulose (B213188). researchgate.net For instance, cellulose can be functionalized with azide or alkyne groups and subsequently reacted with complementary sugar units via CuAAC. researchgate.net This suggests that this compound derivatives bearing either an azide or a terminal alkyne functionality would be suitable substrates for this powerful ligation chemistry.

Table 2: General Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Reactant 1 | Reactant 2 | Catalyst System | Typical Solvents | Key Features | Reference |

|---|---|---|---|---|---|

| Terminal Alkyne-functionalized Glycal | Azide-containing molecule | Cu(I) source (e.g., CuSO₄/sodium ascorbate) | Water, t-BuOH/H₂O, DMF, DMSO | High yield, mild conditions, high regioselectivity (1,4-isomer) | mdpi.comnih.govnih.gov |

| Azide-functionalized Glycal | Terminal alkyne-containing molecule | Cu(I) source (e.g., CuSO₄/sodium ascorbate) | Water, t-BuOH/H₂O, DMF, DMSO | Bio-orthogonal, wide functional group tolerance | mdpi.comnih.govnih.gov |

Hydrostannation involves the addition of a tin hydride (e.g., tributyltin hydride) across a double or triple bond. In the case of glycals, this reaction can be used to introduce a stannyl (B1234572) group, which can then be utilized in subsequent cross-coupling reactions, such as the Stille coupling. acs.org The regioselectivity of the hydrostannation of the enol ether double bond in glycals is a key consideration. Palladium-catalyzed hydrostannation of 2-alkenyl acetylated D-glucals has been shown to proceed in good yields under mild conditions. acs.org The regioselectivity can be influenced by factors such as chelation by neighboring groups and the electronic effects of substituents. acs.org While specific studies on the regioselective hydrostannation of this compound were not identified, the principles derived from studies on other O-protected glycals would be applicable.

Tandem reactions, where multiple bond-forming events occur in a single pot, are highly efficient synthetic strategies. While the search results did not provide specific examples of tandem glycosylation-halogenation reactions involving this compound, the reactivity of glycals is amenable to such transformations. For instance, the reaction of D-glucal triacetate with halogens in the presence of an alcohol can lead to the formation of 2-deoxy-2-halogeno glycosides. This suggests the potential for developing tandem reactions where an initial glycosylation event is followed by a halogenation of the glycal double bond.

Oxidation and Reduction Chemistry

The double bond in this compound is susceptible to various oxidation reactions, leading to the formation of valuable intermediates such as epoxides or, under different conditions, methyl glycosides.

The epoxidation of glycals provides access to 1,2-anhydrosugars, which are versatile intermediates for the synthesis of O-, C-, and N-glycosides. nih.govresearchgate.net A highly effective reagent for this transformation is dimethyldioxirane (B1199080) (DMDO), which can be generated in situ from Oxone® and acetone. nih.govresearchgate.netsci-hub.se This method has been successfully applied to the multi-gram scale epoxidation of 3,4,6-tri-O-benzyl-D-glucal, affording the corresponding 1,2-anhydrosugar in 99% yield and with 100% selectivity. nih.govresearchgate.netsci-hub.se A similar reaction with 3,4,6-tri-O-acetyl-D-glucal also proceeds in high yield. nih.govresearchgate.netsci-hub.se Given the similar electronic nature of the methyl ether protecting groups, this compound is expected to undergo facile and selective epoxidation under these conditions to yield 1,2-anhydro-3,4,6-tri-O-methyl-α-D-glucopyranose.

The oxidation of glycals can also lead to the formation of methyl glycosides. For instance, the oxidation of methyl α-D-glucopyranoside with periodic acid has been studied, indicating that the vicinal diols are susceptible to cleavage. However, specific conditions for the direct conversion of this compound to a methyl glycoside via oxidation of the double bond were not detailed in the provided search results.

Table 3: Epoxidation of O-Protected D-Glucal Derivatives

| Substrate | Oxidizing Agent | Reaction Conditions | Product | Yield | Selectivity | Reference |

|---|---|---|---|---|---|---|

| 3,4,6-tri-O-benzyl-D-glucal | DMDO (in situ from Oxone®/acetone) | CH₂Cl₂ / aq. NaHCO₃, 0 °C to rt | 1,2-anhydro-3,4,6-tri-O-benzyl-α-D-glucopyranose | 99% | 100% | nih.govresearchgate.netsci-hub.se |

| 3,4,6-tri-O-acetyl-D-glucal | DMDO (in situ from Oxone®/acetone) | CH₂Cl₂ / aq. NaHCO₃, 0 °C to rt | 1,2-anhydro-3,4,6-tri-O-acetyl-α-D-glucopyranose and the α-D-manno isomer (7:1) | 87% (overall) | 7:1 (gluco:manno) | nih.govresearchgate.netsci-hub.se |

Table of Mentioned Chemical Compounds

Hydrogenation of the Glucal Double Bond

The hydrogenation of the double bond in glucals is a fundamental transformation that converts the unsaturated glycal into a saturated 1,5-anhydro-2-deoxypyranose derivative. This reaction typically proceeds via catalytic hydrogenation, employing a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), in the presence of molecular hydrogen (H₂).

The generally accepted mechanism for this type of catalytic hydrogenation involves the adsorption of both the glucal and molecular hydrogen onto the surface of the metal catalyst. The dihydrogen molecule undergoes homolytic cleavage on the catalyst surface, forming reactive metal-hydride species. The glucal derivative then complexes with the catalyst surface, and the hydrogen atoms are transferred sequentially to the carbon atoms of the double bond. This process typically occurs with syn-addition, meaning that both hydrogen atoms are added to the same face of the double bond.

For this compound, this reaction would yield 1,5-anhydro-2-deoxy-3,4,6-tri-O-methyl-D-glucitol. The stereochemical outcome of the hydrogenation is influenced by the steric hindrance presented by the substituents on the pyranose ring. The catalyst will preferentially adsorb to the less hindered face of the double bond, dictating the stereochemistry at the newly formed chiral center at C-2.

Table 1: Representative Conditions for the Hydrogenation of a Glucal Double Bond

| Parameter | Value |

| Substrate | Tri-O-substituted-D-glucal |

| Catalyst | 10% Palladium on Carbon (Pd/C) |

| Hydrogen Source | H₂ gas (1 atm to balloon pressure) |

| Solvent | Ethanol (B145695) or Ethyl Acetate (B1210297) |

| Temperature | Room Temperature |

| Reaction Time | 2-16 hours |

| Product | 1,5-Anhydro-2-deoxy-tri-O-substituted-D-glucitol |

| Typical Yield | >90% |

Note: This data is representative of typical glucal hydrogenations and is provided for illustrative purposes, as specific data for this compound was not found in the searched literature.

Conversion to 2-Deoxy Sugars

The conversion of glucals to 2-deoxy sugars is a synthetically valuable transformation, as 2-deoxy sugars are components of many biologically active molecules. The most common and well-established method for this conversion from glucal derivatives involves a two-step sequence: an initial electrophilic addition to the double bond, followed by a reductive step.

For Tri-O-substituted glucals, this process typically begins with a haloalkoxylation reaction. In this step, a source of electrophilic halogen (like N-bromosuccinimide, NBS, or bromine, Br₂) and an alcohol (e.g., methanol) react with the glucal. The electrophilic halogen adds to the double bond, forming a cyclic halonium ion intermediate. The subsequent nucleophilic attack by the alcohol at the anomeric carbon (C-1) from the face opposite to the halonium ion leads to the formation of a 2-halo-glycoside. The regioselectivity of this addition is governed by electronic and steric factors, and a mixture of diastereomers can be formed.

The second step is the reductive dehalogenation of the 2-halo-glycoside to afford the desired 2-deoxy sugar derivative. This reduction is often accomplished using radical-based reducing agents, such as tributyltin hydride (Bu₃SnH) with a radical initiator like azobisisobutyronitrile (AIBN), or through catalytic hydrogenation. Photochemical methods have also been employed for this transformation with acetylated derivatives. tandfonline.com

In the context of this compound, the reaction sequence would be expected to proceed as follows:

Haloalkoxylation: Reaction of this compound with a halogen source and an alcohol to yield a methyl 2-halo-2-deoxy-3,4,6-tri-O-methyl-glycoside.

Reductive Dehalogenation: Treatment of the resulting 2-halo-glycoside with a reducing agent to replace the halogen atom at C-2 with a hydrogen atom, yielding a methyl 2-deoxy-3,4,6-tri-O-methyl-glucopyranoside. Subsequent hydrolysis of the glycosidic bond would then yield the free 2-deoxy-3,4,6-tri-O-methyl-D-glucose.

Detailed research findings for this specific conversion of this compound are not prevalent in the available literature. However, the extensive research on the analogous tri-O-acetyl and tri-O-benzyl derivatives provides a reliable framework for predicting the outcome of this transformation.

Table 2: General Two-Step Conversion of Glucals to 2-Deoxy Sugars

| Step | Reagents & Conditions | Intermediate/Product |

| 1. Haloalkoxylation | N-Halosuccinimide (NXS) or X₂, Alcohol (ROH), in an inert solvent (e.g., CH₂Cl₂) at 0 °C to room temperature. | 2-Halo-glycoside |

| 2. Reductive Dehalogenation | Tributyltin hydride (Bu₃SnH), AIBN, in a solvent like toluene, heated to reflux. OR Catalytic hydrogenation (e.g., H₂, Pd/C). | 2-Deoxy glycoside |

Note: This table outlines a general, well-established methodology for the conversion of glucal derivatives to 2-deoxy sugars. The specific conditions would need to be optimized for this compound.

Stereochemical Control and Regioselectivity in Tri O Methyl D Glucal Transformations

Diastereoselective Synthesis Strategies

The chiral nature of tri-O-methyl-D-glucal makes it an excellent starting material for diastereoselective synthesis. The stereocenters at C3, C4, and C5 can effectively control the stereochemical outcome of reactions at the C1 and C2 positions.

One common strategy involves the diastereoselective addition of nucleophiles to the glycal double bond. For example, the synthesis of C-glycosides, which are important mimics of O-glycosides with enhanced stability towards enzymatic hydrolysis, often relies on the diastereoselective reaction of a nucleophile with a glycal derivative. The stereochemical outcome is typically governed by the approach of the nucleophile from the less sterically hindered face of the molecule, which is influenced by the conformation of the pyranoid ring and the disposition of the protecting groups.

For instance, in the palladium-catalyzed C-glycosylation of glycals with vinylogous acceptors, exclusive regio- and stereoselectivity have been achieved. acs.org While these studies often employ tri-O-acetyl or tri-O-benzyl-D-glucal, the underlying principles of stereocontrol are applicable to the tri-O-methyl derivative. The stereochemistry of the substituents on the glycal ring directs the incoming nucleophile to a specific face of the intermediate oxocarbenium ion or related species. researchgate.net

Another approach to diastereoselective synthesis involves cycloaddition reactions. The double bond of the glycal can participate as a dienophile or, after further modification, as part of a diene system in Diels-Alder reactions, leading to the formation of complex polycyclic structures with a high degree of stereocontrol.

Detailed research findings on specific diastereoselective reactions of this compound are less common in the literature compared to its acetylated or benzylated counterparts. However, the general strategies of nucleophilic addition and cycloaddition are expected to proceed with high diastereoselectivity due to the inherent chirality of the substrate.

Enantioselective Methodologies

While this compound is itself a chiral molecule, enantioselective methodologies can be relevant in reactions where new stereocenters are formed and the inherent diastereoselectivity of the substrate is not sufficient to achieve the desired outcome, or in reactions involving racemic partners.

In the broader context of glycal chemistry, enantioselective catalysis has been employed to control the formation of new stereocenters. For example, in the hydroformylation of glycals, the use of chiral phosphine (B1218219) or phosphite (B83602) ligands can, in principle, lead to the enantioselective formation of one of the two possible aldehydes.

Furthermore, enantioselective reactions can be employed in the transformation of derivatives of this compound. For instance, if a reaction on the glycal leads to a product with a new functional group that can be further modified, an enantioselective catalyst could be used to control the stereochemistry of that subsequent transformation.

The application of enantioselective methodologies specifically to this compound is not a widely explored area in the reviewed literature. Research in this field tends to focus on leveraging the inherent chirality of the glycal scaffold to achieve diastereoselective transformations.

Computational Chemistry and Theoretical Studies on Tri O Methyl D Glucal

Quantum Chemical Calculations for Reaction Mechanisms and Transition States

Quantum chemical calculations are pivotal in mapping the energy landscapes of chemical reactions, allowing for the identification of transition states and the elucidation of reaction mechanisms. These theoretical approaches have been applied to understand the reactivity of glucal derivatives.

For instance, Density Functional Theory (DFT) calculations have been employed to investigate reaction pathways. researchgate.net The B3LYP functional, in conjunction with various basis sets such as 6-311++G**, is a common choice for modeling reaction mechanisms. researchgate.net Such calculations help in understanding the sequential stages of a reaction, including nucleophilic substitution and subsequent rearrangements. researchgate.net

The characterization of transition state structures is a key aspect of these studies. bath.ac.uk A transition state corresponds to a first-order saddle point on the potential energy surface. bath.ac.uk Computational methods can determine the structure of these transient species, providing insights into the geometry and energy barriers of a reaction. bath.ac.uk For example, in glycosylation reactions involving glucal derivatives, DFT calculations have been used to analyze the transition states of water attacking an oxonium intermediate, which helps in explaining the stereochemical outcome of the reaction.

Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a computed transition state structure indeed connects the reactants and products of a specific reaction step. researchgate.net This validation is crucial for constructing an accurate reaction mechanism.

Theoretical Investigations of Reactivity and Selectivity (e.g., HOMO-LUMO Interactions)

The reactivity and selectivity of chemical compounds can be rationalized through the analysis of their electronic structure. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a powerful tool in this regard.

The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity. semanticscholar.org A smaller gap generally implies higher reactivity, as it indicates that the molecule can be more easily excited. ajchem-a.com Theoretical calculations can predict the energies of these orbitals and thus provide insights into the reactivity of Tri-O-methyl-D-glucal and its derivatives. nih.gov

Global reactivity descriptors, derived from HOMO and LUMO energies, offer a quantitative measure of reactivity. ajchem-a.com These descriptors include:

Chemical Potential (μ): Indicates the escaping tendency of electrons from a system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Chemical Softness (S): The reciprocal of chemical hardness, indicating a molecule's polarizability.

These parameters, calculated using theoretical methods, help in understanding and predicting the behavior of molecules in chemical reactions. ajchem-a.comnih.gov For example, the electrophilicity index can be used to compare the reactivity of different species in addition reactions. researchgate.net

The table below summarizes some key global reactivity descriptors and their significance.

| Descriptor | Formula | Significance |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | (ELUMO - EHOMO) | Resistance to charge transfer |

| Electrophilicity Index (ω) | μ2 / (2η) | Electron-accepting capability |

| Chemical Softness (S) | 1 / η | Polarizability |

Data sourced from multiple theoretical chemistry studies. ajchem-a.comnih.gov

Conformational Analysis of this compound and its Derivatives

The three-dimensional structure, or conformation, of a molecule plays a crucial role in determining its physical and chemical properties. Computational methods are extensively used to explore the conformational landscape of carbohydrates like this compound.

The pyranose ring in glucal derivatives is not planar and can adopt various conformations, such as chair, boat, and skew-boat forms. researchgate.net Computational studies, often combining Monte Carlo conformational searches with DFT optimizations, can identify the low-energy conformations of these molecules. rsc.org For instance, studies on tri-O-acetyl-D-glucal have shown a preference for the ⁴H₅ conformer. rsc.org

The conformational preferences are influenced by a variety of factors, including steric interactions and electronic effects like the vinylogous anomeric effect (VAE). rsc.org The distribution of conformers can be predicted based on their calculated relative energies using the Boltzmann distribution. rsc.org

Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are often used in conjunction with computational analysis. rsc.org Calculated NMR parameters, such as ³JH,H coupling constants, for different conformations can be compared with experimental values to validate the computationally predicted conformational populations. rsc.org

The table below illustrates a hypothetical conformational distribution for a glucal derivative based on computational analysis.

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| ⁴H₅ | 0.00 | 60 |

| ⁵H₄ | 0.50 | 40 |

This table is a representative example based on findings for similar glucal derivatives. rsc.org

Computational Modeling of Polymerization Processes

Computational modeling provides valuable insights into the polymerization of monomers derived from this compound. These studies can help in understanding the thermodynamics and kinetics of polymerization reactions.

DFT calculations can be used to evaluate the enthalpy of ring-opening polymerization (ΔHROP) for cyclic monomers derived from glucals. rsc.org This thermodynamic parameter is crucial for predicting the polymerizability of a monomer. rsc.org For example, computational studies have been used to assess the ring strain energy of β-lactam sugar monomers derived from tri-O-benzyl-D-glucal, which influences the thermodynamics of their anionic ring-opening polymerization. nih.gov

Molecular dynamics (MD) simulations are another powerful tool for studying polymerization processes. bu.edu MD simulations can model the dynamic behavior of polymer chains and provide information about their conformational preferences and interactions with solvents. bu.edu For instance, combined MD simulations and experimental studies have been used to understand the structure and dynamics of poly-amido-saccharides derived from D-glucal. bu.edu These simulations can reveal the formation of ordered secondary structures, such as helices, in the resulting polymers. nih.gov

Computational modeling can also aid in understanding the mechanism of polymerization. For example, in the radical ring-opening polymerization (rROP) of cyclic ketene (B1206846) acetals derived from D-glucal, computational studies can help rationalize the competition between ring-opening and vinyl addition pathways. acs.org

The table below presents a hypothetical comparison of calculated and experimental data for a polymerization process.

| Parameter | Computational Value | Experimental Value |

| ΔHROP (kJ/mol) | -97.0 | -80.0 |

| Degree of Polymerization | 100-150 | >150 |

Data is illustrative and based on findings from studies on similar systems. nih.gov

Advanced Analytical Techniques in Tri O Methyl D Glucal Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of Tri-O-methyl-D-glucal, providing detailed information about the chemical environment of each proton and carbon atom within the molecule.

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals that can be assigned to the various protons in the molecule. For instance, in a derivative, 2-(phenylthio)-3,4,6-tri-O-methyl-D-glucal, the anomeric proton (H-1) appears as a singlet at 6.89 ppm. rsc.org The protons of the three methoxy (B1213986) groups typically resonate as sharp singlets between 3.39 and 3.47 ppm. rsc.org Other ring protons appear as multiplets in the region of 3.56 to 4.41 ppm. rsc.org

¹³C NMR: The carbon-13 NMR spectrum provides complementary information, with distinct signals for each carbon atom. In 2-(phenylthio)-3,4,6-tri-O-methyl-D-glucal, the carbon atoms of the double bond (C-1 and C-2) are observed at approximately 151.7 and 103.9 ppm, respectively. rsc.org The carbons of the methoxy groups appear around 58-59 ppm, while the other ring carbons (C-3, C-4, C-5, and C-6) resonate between 70 and 77 ppm. rsc.org

¹⁹F NMR: While not directly applicable to this compound itself, ¹⁹F NMR is a valuable tool in studying fluorinated derivatives of glucals. acs.org This technique is highly sensitive to the local electronic environment of the fluorine atom, providing insights into structural and conformational changes upon fluorination. acs.org

Table 1: ¹H and ¹³C NMR Data for a 2-(phenylthio)-3,4,6-tri-O-methyl-D-glucal derivative rsc.org

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-1 | 6.89 (s) | 151.7 |

| C-2 | - | 103.9 |

| H-3 | 3.63-3.61 (m) | 75.3 |

| H-4 | 3.63-3.61 (m) | 76.1 |

| H-5 | 4.40-4.36 (m) | 75.2 |

| H-6a | 3.72 (dd, J = 6.9, 10.6 Hz) | 70.4 |

| H-6b | 3.59 (dd, J = 3.9, 10.6 Hz) | - |

| OCH₃ | 3.47 (s), 3.41 (s, 6H) | 59.2, 58.3, 58.2 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight of this compound and for analyzing its fragmentation patterns, which can further confirm its structure. The nominal molecular weight of this compound is 188.22 g/mol . thermofisher.comthermofisher.comthermofisher.com High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. For example, the protonated molecule [M+H]⁺ of a related compound, 2-(phenylthio)-3,4,6-tri-O-methyl-D-glucal, was observed at an m/z of 297.1158, which is consistent with its calculated molecular formula. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum of a derivative, 2-(phenylthio)-3,4,6-tri-O-methyl-D-glucal, shows characteristic absorption bands. rsc.org The presence of C-H bonds in the methyl and methylene (B1212753) groups is indicated by stretching vibrations in the range of 2853-2959 cm⁻¹. rsc.org The C=C double bond of the glucal ring typically shows a stretching vibration around 1617 cm⁻¹. rsc.org The C-O stretching vibrations of the ether linkages appear as strong bands in the fingerprint region, between 1000 and 1300 cm⁻¹. rsc.org

Table 2: Characteristic IR Absorption Bands for a 2-(phenylthio)-3,4,6-tri-O-methyl-D-glucal derivative rsc.org

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| C-H (alkyl) | Stretching | 2959, 2924, 2853 |

| C=C (alkene) | Stretching | 1617 |

| C-O (ether) | Stretching | 1170, 1154, 1128, 1103 |

X-ray Crystallography for Solid-State Structure Determination

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from reaction mixtures and byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the quantitative analysis and purification of this compound and its derivatives. glycodepot.comglycodepot.com It allows for the separation of closely related compounds, ensuring the high purity of the final product. Different columns and mobile phases can be employed depending on the specific application. google.com

Thin-Layer Chromatography (TLC): TLC is a simple and rapid method used to monitor the progress of reactions involving this compound and to get a preliminary assessment of its purity. rsc.orgacs.org The compound is spotted on a silica (B1680970) gel plate, which is then developed in a suitable solvent system. The retention factor (Rf) value is characteristic of the compound in that specific solvent system. For example, a derivative, 2-(phenylthio)-3,4,6-tri-O-methyl-D-glucal, was purified by column chromatography using 15% ethyl acetate (B1210297) in hexane (B92381) as the eluent, a system that could be adapted for TLC analysis. rsc.org

Gel Permeation Chromatography (GPC) and Dynamic Light Scattering (DLS) for Polymer Characterization

While this compound itself is a monosaccharide derivative, it can be used as a monomer in the synthesis of polymers. Gel Permeation Chromatography (GPC) and Dynamic Light Scattering (DLS) are key techniques for characterizing the resulting polymers.

Gel Permeation Chromatography (GPC): GPC, also known as size-exclusion chromatography (SEC), is used to determine the molecular weight distribution (including the number-average molecular weight, Mn, and the weight-average molecular weight, Mw) and the polydispersity index (Đ) of polymers. rsc.orglcms.cz This information is crucial for understanding the physical and mechanical properties of the polymer. For instance, GPC analysis of polymers derived from related glucal monomers has been used to confirm successful polymerization and to characterize the resulting materials. rsc.org

Dynamic Light Scattering (DLS): DLS is a technique used to measure the size distribution of particles or polymers in solution. It can provide information about the hydrodynamic radius of the polymer chains. While direct DLS data for polymers of this compound is not widely reported, this technique is a standard method for characterizing the solution behavior of polymers.

Applications of Tri O Methyl D Glucal in Complex Molecule Synthesis

Synthesis of Modified Sugar Derivatives and Analogues

The strategic placement of protecting groups and the reactive double bond in Tri-O-methyl-D-glucal and its acetylated analogue, tri-O-acetyl-D-glucal, make them highly valuable precursors for a variety of modified sugars. These derivatives are crucial for studying biological processes and for the development of new therapeutic agents.

C-Glycoside Synthesis and Glycosyl Analogue Development

C-glycosides, where the anomeric oxygen is replaced by a carbon atom, are of significant interest due to their increased stability towards enzymatic hydrolysis. Tri-O-acetyl-D-glucal is a key starting material for the synthesis of C-glycosides. nih.gov For instance, it can be converted to a methyl C-glycosylic compound through a regioselective free-radical ring-opening reaction. nih.gov This involves the cyclopropanation of a protected glucal followed by a tributylstannyl radical-mediated ring opening. nih.gov

Furthermore, various methods have been developed for the synthesis of C-glycosides from glucals. One-pot syntheses using Lewis acids like Zn(CN)₂ and SnCl₄ allow for the reaction of protected glucals with aromatic and heteroaromatic compounds to yield C-β-D-glucopyranosylic and C-β-D-glucofuranosylic derivatives, respectively. nih.gov Palladium-catalyzed reactions have also been employed for the stereoselective synthesis of chromone (B188151) C-glycosides from protected glycals. sathibhu.org Additionally, fluorinated C-glycosidic analogues, which are of interest for their potential biological activities, have been synthesized using tri-O-acetyl-D-glucal as a starting material through reactions like the addition of difluoroketene silyl (B83357) acetals. academie-sciences.fracademie-sciences.fr

The development of glycosyl analogues extends to the synthesis of C-glycosyl-bis-1,2,3-triazole derivatives, which can be achieved from tri-O-acetyl-D-glucal through copper-catalyzed azide-alkyne cycloaddition reactions. researchgate.net

Branched Sugar Architectures

The synthesis of branched-chain sugars, which are components of many natural products with important biological activities, can be effectively achieved using glucal derivatives. For instance, 2-C-branched sugars derived from tri-O-acetyl-D-glucal can be converted to cis-1-oxadecalines using an FeCl₃ catalyst. preprints.org Intramolecular radical reactions on iodoether derivatives of tri-O-benzyl-D-glucal provide a route to C-2 branched sugars. ucla.edu This method involves a radical cyclization-fragmentation process to introduce a formyl or cyano group at the C-2 position. ucla.edu

Furthermore, the glycosidation of 2-ethenyl-3,4,6-tri-O-benzyl-D-glucal, a derivative prepared from glucal, with alcohols in the presence of an electrophilic promoter yields 2-C-(β-methyl)methylene glycosides, which are valuable branched sugars. researchgate.net An unusual 1,5- or 1,6-alkyl transposition reaction of 3-deoxy glycals, catalyzed by TMSOTf, has also been reported to produce 2-C-branched bicyclic acetals and levoglucosan (B13493) derivatives. researchgate.net

2-Deoxy Sugar Synthesis

2-Deoxy sugars are integral components of numerous biologically active molecules. Glucals, including tri-O-acetyl-D-glucal and tri-O-benzyl-D-glucal, are excellent precursors for the synthesis of these important compounds. rsc.orgacs.org A common strategy involves the haloalkoxylation of the glucal, followed by reductive dehalogenation. For example, the reaction of glycals with N-bromosuccinimide and an alcohol yields 2-bromo-2-deoxy-α-glycopyranosides, which can be debrominated with tributylstannane to give the corresponding 2-deoxy-α-glycopyranosides in high yields. nih.gov

Another approach involves the photochemical reduction of 2-bromo-2-deoxy glycosides, synthesized from tri-O-acetyl-D-glucal, to their corresponding 2-deoxy derivatives. tandfonline.com Environmentally friendly methods have also been developed, such as the trifluoroacetic acid-induced conversion of glycals to 2-deoxy sugars at room temperature. rsc.org Furthermore, a process for the synthesis of 2-deoxy-D-glucose has been developed that involves the haloalkoxylation of 3,4,6-tri-O-benzyl-D-glucal, followed by reduction and hydrolysis. google.com

Amino Sugar Derivatization

Amino sugars are fundamental constituents of many natural products and biomolecules. Tri-O-acetyl-D-glucal serves as a versatile starting material for the synthesis of various amino sugar derivatives. researchgate.net One synthetic route involves the conversion of tri-O-acetyl-D-glucal to epoxides, which can then be opened with nitrogen nucleophiles to introduce the amino functionality. acs.org

Another method involves the addition of hydrazoic acid to α,β-unsaturated aldehydes derived from tri-O-acetyl-D-glucal, leading to 3-azido-2,3-dideoxyhexopyranoses. nih.gov These azido (B1232118) sugars can be subsequently reduced to the corresponding amino sugars and further derivatized. nih.gov Additionally, the radical addition of nitromethane (B149229) to tri-O-benzyl-D-glucal provides 2-deoxy-2-C-nitromethylpyranosides, which are precursors to novel 2-C-branched sugar amino acids. researchgate.net

Construction of Diverse Carbohydrate Scaffolds

The inherent reactivity of this compound and its analogues allows for their use in the construction of a wide variety of complex carbohydrate scaffolds, which are valuable in medicinal chemistry and drug discovery.

Tri-O-acetyl-D-glucal can be transformed into various bicyclic and fused ring systems. For example, iron(III)-catalyzed tandem reactions of homoallylic alcohols derived from tri-O-acetyl-D-glucal with aldehydes lead to the formation of trans-fused bicyclic tetrahydropyrans. preprints.orgmdpi.com Furthermore, 2-C-branched sugars derived from tri-O-acetyl-D-glucal can be converted into cis-1-oxadecalines. preprints.orgmdpi.com

Metal-catalyzed one-pot reactions provide an efficient means to generate diverse scaffolds. For instance, indium(III)-catalyzed reactions of D-glucal with various nucleophiles can produce furan-based products. rsc.org Palladium-catalyzed cross-coupling reactions of glycals have also been utilized to synthesize complex structures, such as stereodefined α,E-trisubstituted halo vinyl glycosides. rsc.org Moreover, a trifunctional scaffold for medicinal chemistry library synthesis, featuring carboxylic acid, secondary alcohol, and azide (B81097) functionalities, has been devised starting from commercially available tri-O-acetyl-glucal. researchgate.net

Total Synthesis of Natural Products and Bioactive Molecules (e.g., Synargentolide A)

The utility of this compound and its derivatives extends to the total synthesis of complex natural products. A notable example is the concise and stereoselective total synthesis of Synargentolide A, an α,β-unsaturated lactone, from 3,4,6-tri-O-acetyl-D-glucal. researchgate.netcftri.res.insigmaaldrich.cnresearchgate.net

The synthetic strategy for Synargentolide A involves several key transformations starting from tri-O-acetyl-D-glucal. researchgate.net The initial steps include deacetylation, selective protection of the hydroxyl groups, and subsequent modifications to form a key lactone intermediate. researchgate.net This lactone is then opened to a lactol, which undergoes a Brown's asymmetric allylation. researchgate.net The final key step is a ring-closing metathesis (RCM) reaction to construct the α,β-unsaturated lactone ring of Synargentolide A. researchgate.net This synthesis highlights the power of using a readily available chiral pool compound like tri-O-acetyl-D-glucal to access complex and biologically relevant natural products. researchgate.netcftri.res.in

Polymer Synthesis and Material Science Applications

The inherent reactivity and chirality of D-glucal derivatives make them valuable monomers for synthesizing polymers with unique properties, such as biodegradability and specific biological interactions.

Tri-O-acetyl-D-glucal, a compound structurally similar to this compound, is a key starting material for creating functional polycarbonates. acs.orgacs.org The process involves converting the glucal into a vinyl-functionalized bicyclic carbonate monomer through a three-step synthetic sequence. acs.org This sequence typically starts with a Ferrier rearrangement of the tri-O-acetyl-D-glucal, followed by deprotection and the installation of a cyclic carbonate. acs.org

This d-glucal-based monomer can undergo organocatalytic ring-opening polymerization (ROP) to produce well-defined poly(D-glucal-carbonate)s (PGCC). acs.orgnih.gov The polymerization is often initiated by an alcohol, such as 4-methylbenzyl alcohol, and catalyzed by organocatalytic systems. acs.orgresearchgate.net The choice of catalyst significantly impacts the reaction kinetics and control over the polymer's molecular weight and dispersity. researchgate.net For instance, a dual catalyst system of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexyl-2-thiourea (TU) can achieve nearly complete monomer conversion in just one minute. acs.orgnih.gov The resulting functional polycarbonates are typically amorphous with high glass transition temperatures and represent a class of potentially degradable polymers derived from renewable resources. acs.orgnih.gov

| Parameter | Details | References |

| Starting Material | Tri-O-acetyl-D-glucal | acs.orgacs.org |

| Monomer Synthesis | 1. Ferrier Rearrangement2. Deprotection3. Cyclic Carbonate Installation | acs.org |

| Polymerization Method | Organocatalytic Ring-Opening Polymerization (ROP) | acs.orgnih.gov |

| Catalyst System (Example) | 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) / Thiourea (TU) | acs.orgresearchgate.net |

| Polymer Product | Poly(D-glucal-carbonate) (PGCC) | acs.org |

| Polymer Properties | Amorphous, Tg ~69 °C, Onset decomposition ~190 °C | acs.orgnih.gov |

D-glucal derivatives are instrumental in the synthesis of polysaccharide mimetics through anionic ring-opening polymerization (AROP). This strategy involves the creation of sugar-based β-lactam monomers. orgsyn.orgorgsyn.org For example, tri-O-benzyl-D-glucal can be converted into a β-lactam monomer via a stereoselective [2+2] cycloaddition reaction with an isocyanate, such as chlorosulfonyl isocyanate (CSI). orgsyn.orgsemanticscholar.org

The subsequent AROP of these glycal-derived β-lactam monomers yields high molecular weight poly-amido-saccharides (PASs). nih.govnih.gov These synthetic polymers mimic the structure of natural polysaccharides but are linked by amide bonds instead of glycosidic linkages. nih.gov The polymerization can be initiated to produce polymers with narrow molecular weight distributions. nih.gov After deprotection of the benzyl (B1604629) groups, the resulting water-soluble polymers often adopt helical conformations in solution and can be designed to present specific carbohydrate residues, creating biologically active materials. nih.govnih.gov

| Feature | Description | References |

| Precursor | Tri-O-benzyl-D-glucal | orgsyn.orgorgsyn.org |

| Monomer Type | Glycal-derived β-lactam | orgsyn.orgsemanticscholar.org |

| Polymerization | Anionic Ring-Opening Polymerization (AROP) | nih.govnih.gov |

| Product | Poly-amido-saccharides (PASs) | nih.gov |

| Key Characteristic | Amide-linked polysaccharide mimetics | nih.gov |

| Biological Relevance | Can act as multivalent ligands for proteins | nih.gov |

Radical polymerization offers another avenue for utilizing D-glucal derivatives in material science. A cyclic ketene (B1206846) acetal (B89532) (CKA) monomer derived from D-glucal has been synthesized and successfully polymerized using free radical methods. researchgate.net The radical ring-opening polymerization (rROP) of this monomer leads to the formation of copolymers containing both polyacetal and polyester (B1180765) linkages. researchgate.net NMR analysis of the resulting materials revealed that a significant portion of the polymer structure, up to 78%, consists of ester linkages formed through the radical ring-opening process. researchgate.net This strategy demonstrates the versatility of glucal-derived monomers in creating complex copolymer architectures via radical polymerization pathways. researchgate.net

Glycohybrid Molecule Design (e.g., BODIPY-Carbohydrate Fluorophores)

Tri-O-acetyl-D-glucal is a key reagent in the synthesis of novel glycohybrid fluorophores, specifically linker-free BODIPY-carbohydrate conjugates. nih.gov These fluorescent molecules are created through a direct Ferrier-type C-glycosylation reaction. nih.gov In this process, the electron-rich BODIPY core undergoes an electrophilic aromatic substitution with an allylic oxocarbenium ion generated from tri-O-acetyl-D-glucal in the presence of a Lewis acid like BF₃·OEt₂. nih.gov

This method efficiently attaches sugar residues directly to the C2 and C6 positions of the BODIPY framework without the need for a connecting linker. nih.gov The resulting glyco-BODIPY hybrids exhibit excellent photophysical properties, including strong absorption and high fluorescence quantum yields. nih.govrsc.org The attachment of the carbohydrate moiety enhances water solubility and reduces the tendency of the fluorophore to aggregate in aqueous solutions, which is a common issue with many organic dyes. nih.govresearchgate.net These properties make them promising candidates for use in fluorescence imaging and as biological probes. rsc.orgresearchgate.net

| Synthesis & Properties of BODIPY-Carbohydrate Hybrids | References | |

| Carbohydrate Source | Tri-O-acetyl-D-glucal | nih.gov |

| Fluorophore Core | 8-aryl-1,3,5,7-tetramethyl BODIPY | nih.gov |

| Key Reaction | Ferrier-type C-glycosylation | nih.gov |

| Catalyst | BF₃·OEt₂ (Lewis Acid) | nih.gov |

| Attachment | Direct, linker-free C-glycosylation at BODIPY C2/C6 | nih.gov |

| Key Advantages | Enhanced water solubility, reduced aggregation, excellent photophysical properties | nih.govresearchgate.net |

Research into Carbohydrate-Protein Interactions via Synthetic Analogues

Synthetic analogues derived from D-glucals are valuable tools for investigating carbohydrate-protein interactions. Polysaccharide mimetics, such as the poly-amido-saccharides (Mal-PASs) synthesized via AROP of a maltose-based β-lactam, serve as multivalent ligands for specific carbohydrate-binding proteins (lectins). nih.gov For example, these branched polysaccharide mimetics have been shown to bind to the lectin Concanavalin A. nih.gov

The ability to synthetically control the structure, molecular weight, and presentation of carbohydrate units allows researchers to systematically study the structural requirements for protein binding. nih.gov Unlike the structural heterogeneity often found in natural polysaccharides, these synthetic analogues provide well-defined structures that facilitate clearer interpretation of binding data. nih.gov By creating a library of synthetic analogues with varied structures, it is possible to probe the specificity and avidity of carbohydrate-protein interactions, which are fundamental to numerous biological processes, including cell recognition, adhesion, and signaling. nih.gov

Future Directions and Emerging Research Avenues in Tri O Methyl D Glucal Chemistry

Development of Novel and More Efficient Synthetic Methodologies

The principles of green chemistry are increasingly being integrated into carbohydrate synthesis to minimize environmental impact and improve safety. For the synthesis of Tri-O-methyl-D-glucal, this involves a shift away from hazardous reagents and solvents. Future methodologies will likely focus on:

Biocatalysis: Utilizing enzymes for methylation reactions could offer unparalleled regio- and stereoselectivity, reducing the need for complex protecting group manipulations. Engineered enzymes may provide pathways to this compound from unprotected D-glucal in a single, environmentally benign step.

Alternative Solvents: The replacement of traditional volatile organic solvents with greener alternatives like ionic liquids or supercritical fluids (e.g., CO2) is a key area of research. These solvents can enhance reaction rates and simplify product isolation.

Flow Chemistry: Continuous flow reactors offer improved control over reaction parameters, enhanced safety, and the potential for process automation. Integrating the synthesis of this compound into a flow system could enable on-demand production and facile purification.

Achieving specific methylation patterns on the glucal scaffold is a significant challenge. The design of sophisticated catalysts that can distinguish between the hydroxyl groups at the C3, C4, and C6 positions is a major research frontier. Advances in this area include:

Organocatalysis: Chiral catalysts, such as phosphoric acids, have shown promise in directing regioselective functionalization of carbohydrate derivatives. Future work will involve designing catalysts specifically tailored for the methylation of D-glucal, potentially enabling direct and selective synthesis of the desired 3,4,6-tri-O-methyl isomer.

Transient Protecting Groups: The use of catalysts to install and remove temporary directing groups in a one-pot sequence can streamline the synthetic process, avoiding multiple isolation and purification steps. This strategy could significantly shorten the path to this compound.

Table 1: Emerging Catalytic Strategies for Regioselective Synthesis

| Catalyst Type | Potential Application for this compound | Advantages |

| Engineered Enzymes | Direct, selective methylation of D-glucal. | High selectivity, mild conditions, environmentally benign. |

| Chiral Phosphoric Acids | Regioselective protection/methylation of specific hydroxyl groups. | High regioselectivity, mild reaction conditions. |

| Transition Metal Catalysts | Catalytic activation of specific hydroxyl groups for methylation. | Novel reactivity, potential for new methylation strategies. |

Exploration of New Reactivity Modes and Mechanistic Understanding

The double bond in this compound is a hub of reactivity, yet its full potential remains to be explored. Future research will delve into novel transformations and a deeper mechanistic understanding of its reactions.

Key areas of investigation include:

Electrophilic Additions: While reactions like halogenation are known, the use of a wider range of electrophilic reagents, including those for fluorination, can lead to novel 2-deoxy-2-substituted sugar derivatives. researchgate.net Understanding the stereochemical outcome of these additions is crucial for their synthetic application.

Cycloaddition Reactions: The glycal double bond can participate in various cycloadditions, such as [4+2] and [2+2] reactions, to form complex bicyclic and polycyclic structures. researchgate.net These products can serve as scaffolds for new classes of therapeutic agents.

Transition-Metal Catalyzed Reactions: Cross-coupling and metathesis reactions catalyzed by transition metals can be used to install diverse carbon-based substituents at the C1 or C2 positions, significantly expanding the structural diversity achievable from this compound.

Mechanistic Studies: A combination of kinetic experiments and computational modeling will be essential to unravel the mechanisms of these new reactions. universiteitleiden.nl This understanding is critical for optimizing reaction conditions and predicting outcomes. universiteitleiden.nl

Advanced Derivatization for Diverse Structural Complexity

This compound is an ideal starting point for generating libraries of complex carbohydrate derivatives for biological screening. Future work will focus on developing advanced and efficient derivatization protocols. nih.gov This involves exploiting the reactivity of the double bond to introduce a wide range of functional groups and build more complex oligosaccharide structures. The development of protocols for the unambiguous identification of monosaccharides in complex mixtures is a related and important challenge. nih.govresearchgate.net New pre-column derivatization techniques are being developed to resolve analytical challenges in identifying and quantifying structurally similar products. nih.gov

Computational Design and Prediction of Reaction Outcomes

The integration of computational chemistry and artificial intelligence (AI) is set to revolutionize carbohydrate synthesis. acs.org For this compound, these tools offer the potential to predict reactivity and stereochemical outcomes, thereby reducing the need for empirical optimization.

Emerging avenues include:

Density Functional Theory (DFT) Studies: DFT calculations can be used to model reaction pathways, analyze transition states, and predict the kinetic and thermodynamic favorability of different reactions involving this compound. nih.govnih.gov This provides insight into reaction mechanisms and helps explain observed selectivity. mdpi.com

Machine Learning (ML) Models: Researchers are developing ML algorithms trained on large datasets of known glycosylation reactions to predict the stereochemical outcome of new reactions with high accuracy. chemrxiv.orgnih.gov Such models, like the "GlycoPredictor," can guide the choice of reactants and conditions to achieve the desired anomer when using this compound as a glycosyl donor. chemrxiv.org These AI tools can also be used to identify and characterize complex glycan structures. nih.govacs.orggu.segu.se

Predictive Modeling of Glycosylation: By quantifying the influence of various factors—such as the donor, acceptor, catalyst, and solvent—machine learning can identify novel ways to control stereoselectivity in glycosylation reactions. nih.gov

| Technique | Application | Anticipated Outcome |

| Density Functional Theory (DFT) | Modeling reaction intermediates and transition states. | Deeper mechanistic understanding of reactivity and selectivity. |

| Machine Learning (ML) | Predicting stereochemical outcomes of glycosylation reactions. | Accelerated optimization of synthetic routes; reduced trial-and-error. |